
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid
Overview
Description
This typically includes the compound’s systematic name, its common names, and its structural formula. The description may also include the compound’s physical appearance.
Synthesis Analysis
This involves a detailed look at the methods used to synthesize the compound. It can include the starting materials, the type of reaction, the catalysts used, and the yield of the product.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include the reactants, products, and mechanisms of these reactions.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties might include its acidity or basicity, its reactivity with other compounds, and its optical activity.Scientific Research Applications
Synthesis and Cytotoxic Activity
Novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a structurally related compound, were synthesized and tested for anti-tumor activities. These complexes demonstrated inhibitory actions on human colorectal carcinoma cells (HCT-116) without affecting normal cells (HEK-293), suggesting their potential as cancer therapy agents. Molecular docking supported the activity of these compounds as CDK8-CYCC kinase inhibitors, proposing a mechanism for colon cancer treatment (Aboelmagd et al., 2021).
Anticancer Activity
A series of compounds based on the modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate exhibited potent HDAC inhibitory activities. These derivatives were designed and synthesized to explore their anticancer potential. Specifically, they showed selective inhibition against the proliferation of colon cancer cells, with compounds demonstrating high inhibitory activity while being non-toxic to normal cells. This specificity highlights their promise for targeted cancer therapy, operating potentially through the HSP90 and TRAP1 mediated signaling pathways (Rayes et al., 2020).
Synthesis and Antiproliferative Assay
The synthesis and biological testing of triazolyl-2,2-dimethyl-3-phenylpropanoates, inspired by the structural framework of 3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid derivatives, indicated promising antiproliferative activity against cancer cell lines, including HeLa, HCT-116, MCF-7, PC3, and A549. These findings identify potential candidates for further optimization as HDAC inhibitors, contributing to the development of new cancer treatments (El-Rayes et al., 2019).
Herbicidal, Fungicidal, and Insecticidal Evaluation
Research into 3-(dichlorophenyl)isocoumarins and (±)-3,4-dihydroisocoumarins, compounds related to the chemical structure of interest, revealed their effectiveness as plant and fungus growth inhibitors. These findings open new avenues for the design of bioactive herbicides and fungicides, although no insecticidal effects were observed. Such studies underscore the diverse potential applications of these compounds in agricultural and environmental sciences (Qadeer et al., 2007).
Safety And Hazards
This includes information on the compound’s toxicity, flammability, and other hazards. It also includes precautions that should be taken when handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its side effects.
properties
IUPAC Name |
3-(3,5-dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2O3/c1-11(2,10(15)16)9(14)6-3-7(12)5-8(13)4-6/h3-5,9,14H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIIZIFOBZCZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC(=CC(=C1)Cl)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dichlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)
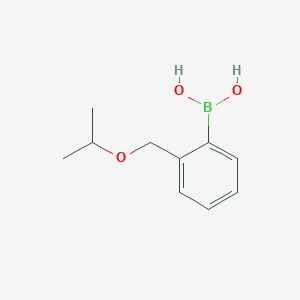

![1-[(1-Aminobutan-2-yl)oxy]-3-(trifluoromethyl)benzene](/img/structure/B1443412.png)
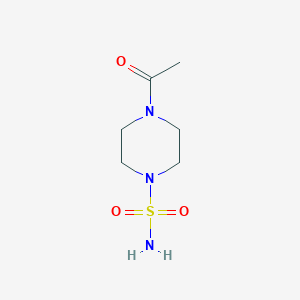
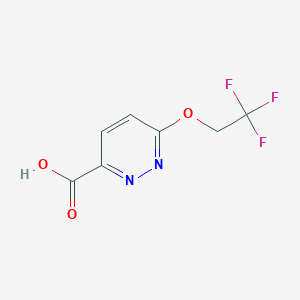
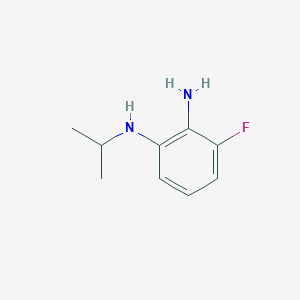
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)

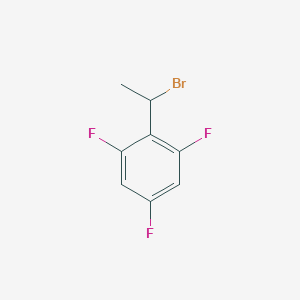
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)

